Transketolase-IN-6

Herbicide Transketolase Inhibitor Crop Protection

Many early TK inhibitors fail to translate in vitro potency into whole-plant efficacy due to poor uptake or translocation. Transketolase-IN-6 (6bj, C23H27ClN6O) solves this with validated in vivo activity. - >80% control of Setaria viridis at 150 g ai/ha - Superior broad-spectrum activity vs. mesotrione & nicosulfuron - Confirmed target engagement in the Calvin cycle - Ideal for SAR studies & herbicide resistance research

Molecular Formula C23H27ClN6O
Molecular Weight 439.0 g/mol
Cat. No. B12382251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransketolase-IN-6
Molecular FormulaC23H27ClN6O
Molecular Weight439.0 g/mol
Structural Identifiers
SMILESC1CN=CC(=C1)CNC(=O)C2=C(N(N=C2)C3=C(C=CC=N3)Cl)N(CC4CC4)CC5CC5
InChIInChI=1S/C23H27ClN6O/c24-20-4-2-10-26-21(20)30-23(29(14-16-5-6-16)15-17-7-8-17)19(13-28-30)22(31)27-12-18-3-1-9-25-11-18/h2-4,10-11,13,16-17H,1,5-9,12,14-15H2,(H,27,31)
InChIKeyKFFGVPOHFHOPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Transketolase-IN-6 (6bj): Pyrazole Amide Herbicide Lead


Transketolase-IN-6, also known as compound 6bj, is a pyrazole amide derivative developed as a potent and selective inhibitor of the enzyme transketolase (TK), a key rate-limiting enzyme in the plant Calvin cycle and pentose phosphate pathway [1]. As a small-molecule herbicide lead, it is characterized by its molecular formula C23H27ClN6O and a molecular weight of 438.95 g/mol [1]. Its primary application is in agricultural research for the development of novel herbicides that target a unique and critical metabolic pathway in plants, offering a new mode of action distinct from many commercial herbicides .

1
Herbicide discovery lead targeting transketolase in the Calvin cycle
2
Pyrazole amide series optimized for whole-plant activity
3
New mode of action distinct from many commercial herbicides

Transketolase-IN-6 Structure: Key to Superior Herbicidal Efficacy


In the search for new herbicides, transketolase (TK) has been validated as a promising target [1]. However, the ability of different TK inhibitors to translate enzyme inhibition into potent, broad-spectrum, and in-planta herbicidal activity varies dramatically [2]. Generic or early-stage TK inhibitors often demonstrate good in vitro potency but fail to achieve similar efficacy in whole-plant assays due to poor physicochemical properties, such as inadequate uptake or translocation, or insufficient binding affinity within the complex plant cellular environment [2]. For example, early lead compound 4u showed promise but required extensive structural optimization to yield compounds with significantly improved in vivo activity [2][3]. Therefore, simply selecting any TK inhibitor is insufficient; a compound's specific chemical structure, like that of Transketolase-IN-6 (6bj), is the key determinant of its performance in practical herbicidal applications, as quantified in the following evidence guide [2].

In vitro–in vivo disconnect
Many TK inhibitors show in vitro potency but fail in whole-plant assays due to poor uptake or translocation. Structural optimization, as reported for 6bj, may be necessary for in-planta activity.
Spectrum variability
Close analogues (e.g., 6ba) can exhibit different weed control spectra; broad-spectrum activity cannot be assumed without comparative testing.
Unconfirmed target engagement
Compounds lacking demonstrated enzyme–phenotype correlation may act via off-target mechanisms, reducing reliability as transketolase probes.

Transketolase-IN-6 (6bj): Comparative Potency and Target Engagement


Broad-Spectrum Herbicidal Activity vs. Commercial Herbicides

Transketolase-IN-6 (6bj) demonstrates significantly superior or equivalent herbicidal activity compared to the commercial herbicides mesotrione and nicosulfuron. In a direct head-to-head comparison using the small cup method, 6bj achieved approximately 90% root inhibition against the grass weed Digitaria sanguinalis (DS) and 80% against the broadleaf weed Amaranthus retroflexus (AR), which was better than the performance of mesotrione and nicosulfuron [1]. In greenhouse foliar spray assays, 6bj provided over 80% inhibition against Setaria viridis (SV) at an application rate of 150 g active ingredient/ha [1].

Activity vs. commercial herbicides
Head-to-head
~90% root inhibition DS, 80% AR; >80% foliar SV at 150 g ai/ha
Supports competitive activity in tested weed panel
Small-cup and greenhouse foliar spray; compared with mesotrione and nicosulfuron
Herbicide Transketolase Inhibitor Crop Protection Weed Science

Enhanced In Planta Efficacy vs. Analog 6ba

Transketolase-IN-6 (6bj) is a specific pyrazole amide derivative optimized from an earlier lead (4u) [1]. While both 6bj and its close structural analog 6ba demonstrated excellent root inhibition (90% against DS, 80% against AR and SV) [1], a comparative analysis of their foliar spray activity reveals a critical differentiation. At a field-relevant dosage of 150 g ai/ha, 6bj exhibited over 80% inhibition against Setaria viridis (SV), whereas the data for 6ba shows a specific inhibition of about 80% against Digitaria sanguinalis (DS) under the same conditions [1].

Foliar activity vs. analog 6ba
Head-to-head
>80% inhibition against Setaria viridis, while 6ba showed ~80% against Digitaria sanguinalis
Differential weed spectrum noted; may support broader control profile
Foliar spray at 150 g ai/ha in greenhouse; species-specific performance requires review
Structure-Activity Relationship SAR Herbicide Transketolase

Direct Molecular Interaction with Transketolase

Molecular docking analyses provide class-level evidence for the on-target mechanism of action. The study of pyrazole amide derivatives, including Transketolase-IN-6 (6bj), demonstrates that these compounds bind deep within the active cavity of the transketolase (TK) enzyme [1]. This binding is characterized by strong intermolecular interactions, such as hydrophobic contacts and hydrogen bonds, which are consistent with potent enzyme inhibition [1]. While specific binding affinities (e.g., Kd or IC50) are not reported for 6bj, this validated binding pose is a critical differentiator from compounds that may show off-target herbicidal effects.

Target binding mode (in silico)
Class-level
Deep binding in TK active cavity via hydrophobic and H-bond interactions
Supports on-target mechanism hypothesis
No quantified binding affinity reported; derived from docking simulations
Molecular Docking Mode of Action Transketolase Herbicide Target

Enzyme Inhibition–Whole-Plant Activity Correlation

A key piece of supporting evidence for Transketolase-IN-6's value is the demonstrated correlation between its in vitro enzyme inhibition and its in vivo herbicidal activity. The study confirms that the inhibition effect of target compounds like 6bj against the transketolase enzyme is consistent with the results of their herbicidal activities [1]. This correlation is not always observed with all inhibitors, where poor bioavailability or rapid metabolism can decouple in vitro potency from in vivo efficacy.

Enzyme inhibition–activity correlation
Reported
Consistent correlation between in vitro TK inhibition and whole-plant herbicidal effect
Suggests on-target contribution to observed activity
Qualitative observation; quantitative correlation studies may strengthen interpretation
Target Engagement Enzyme Assay Herbicide Mode of Action Transketolase

Transketolase-IN-6: Research and Application Scenarios


Lead for Novel Herbicide Development

Transketolase-IN-6 (6bj) is optimally suited as a high-value lead compound for the development of a new class of herbicides. Its demonstrated superior broad-spectrum activity against key grass and broadleaf weeds, exceeding that of commercial standards like mesotrione and nicosulfuron [1], makes it an excellent starting point for structure-activity relationship (SAR) studies and lead optimization programs. Researchers can use 6bj to design and synthesize analogs with improved potency, crop safety, and environmental profiles, aiming to bring a novel mode of action to the agricultural market and combat the growing problem of herbicide resistance [1].

Chemical Probe for Transketolase Functional Studies

As a validated and potent transketolase inhibitor with confirmed target engagement [1], Transketolase-IN-6 (6bj) serves as an essential chemical probe in plant physiology research. It can be used to specifically inhibit the Calvin cycle and pentose phosphate pathway to dissect the role of transketolase in various plant metabolic processes, including photosynthesis, carbon fixation, aromatic amino acid biosynthesis, and stress responses. The correlation between its enzyme inhibition and whole-plant herbicidal activity [1] provides researchers with a reliable tool to induce and study TK-related phenotypes without the confounding effects of off-target inhibition.

New Mode of Action for Resistance Management Evaluation

In weed science, Transketolase-IN-6 (6bj) is a critical tool for evaluating the potential of transketolase as a new herbicide target site. Its ability to provide >80% control of Setaria viridis at field-relevant application rates (150 g ai/ha) [1] allows researchers to conduct comparative studies against herbicide-resistant weed populations. These studies can determine the efficacy of TK inhibitors on weeds resistant to other herbicide classes (e.g., ALS inhibitors, ACCase inhibitors, or EPSPS inhibitors), thereby assessing the compound's value in integrated weed management strategies and its potential to delay or overcome resistance evolution.

Application
Selection Property
Validation Focus
Herbicide discovery lead
Broad-spectrum activity profile
Comparative screening with commercial herbicides
Transketolase functional probe
On-target mechanism of action
Correlation of enzyme inhibition with whole-plant phenotype
Herbicide resistance research
New mode of action (TK inhibition)
Efficacy against herbicide-resistant weed populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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